
2,4-Dinitrostyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrostyrene is an organic compound with the molecular formula C8H6N2O4 It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 2 and 4 positions, and a vinyl group (-CH=CH2) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Dinitrostyrene can be synthesized through the nitration of styrene. The nitration process involves the introduction of nitro groups into the aromatic ring of styrene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the 2,4-dinitro derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dinitrostyrene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of 2,4-dinitrobenzaldehyde or 2,4-dinitrobenzoic acid.
Reduction: Formation of 2,4-diaminostyrene.
Substitution: Formation of various substituted styrenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrostyrene has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers with unique optical and electronic properties.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and stabilizers for various materials.
Wirkmechanismus
The mechanism of action of 2,4-dinitrostyrene involves its interaction with molecular targets through its nitro and vinyl groups. The nitro groups can participate in redox reactions, while the vinyl group can undergo polymerization or addition reactions. These interactions can affect various biochemical pathways and cellular processes, making this compound a compound of interest in both chemical and biological studies .
Vergleich Mit ähnlichen Verbindungen
4-Nitrostyrene: Contains a single nitro group at the 4 position.
2-Nitrostyrene: Contains a single nitro group at the 2 position.
2,4-Dinitrophenylhydrazine: Contains two nitro groups and a hydrazine group.
Comparison: 2,4-Dinitrostyrene is unique due to the presence of two nitro groups, which enhance its reactivity and potential for various chemical transformations. Compared to 4-nitrostyrene and 2-nitrostyrene, this compound exhibits different reactivity patterns and can participate in more complex reactions. Additionally, its applications in polymer chemistry and material science are more diverse due to its ability to form copolymers with distinct properties .
Eigenschaften
CAS-Nummer |
2287-45-8 |
|---|---|
Molekularformel |
C8H6N2O4 |
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
1-ethenyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C8H6N2O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h2-5H,1H2 |
InChI-Schlüssel |
OCWYLYTYVLJHLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



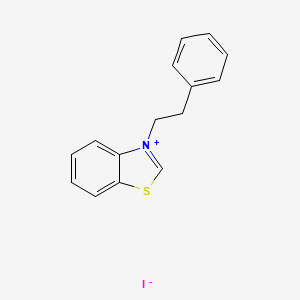
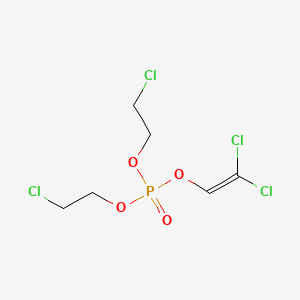

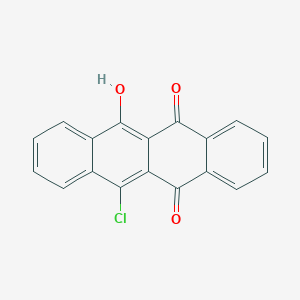

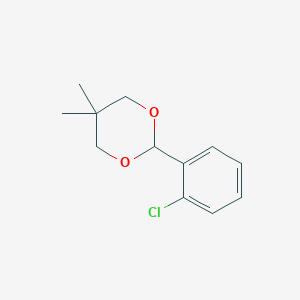

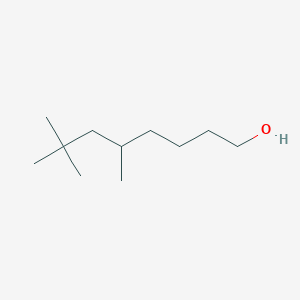
![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)
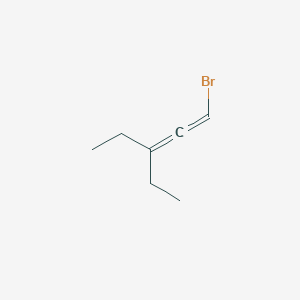

![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)

